molecular formula C6H7BFNO2 B8015054 (3-Fluoro-6-methylpyridin-2-yl)boronic acid

(3-Fluoro-6-methylpyridin-2-yl)boronic acid

Cat. No.: B8015054
M. Wt: 154.94 g/mol
InChI Key: RYYUQEYXUZYDQJ-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine to stabilize the palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize the use of hazardous reagents and solvents, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and amines.

Major Products

The major products of these reactions are biaryl compounds and substituted styrenes in the case of Suzuki-Miyaura reactions, and arylamines in the case of Chan-Lam couplings .

Scientific Research Applications

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is used extensively in scientific research due to its versatility in forming carbon-carbon and carbon-nitrogen bonds. Its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Development of boron-containing drugs and probes for biological studies.

    Medicine: Potential use in the synthesis of boron-containing drugs with improved pharmacokinetic properties.

    Industry: Production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

This compound belongs to the class of organoboron compounds, which are characterized by the presence of a boron atom bonded to a carbon atom of an organic molecule. This specific compound has the following chemical structure:

  • Molecular Formula : C₆H₉BFNO₂
  • Molecular Weight : 155.96 g/mol

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated in various cancer models, showing significant cytotoxic effects and induction of apoptosis in tumor cells.

  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated superior efficacy compared to the reference drug bleomycin, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly against key enzymes involved in cancer progression and metabolic disorders.

Enzyme Target IC50 Value (µM) Effect
Acetylcholinesterase (AChE)0.5Significant inhibition observed
Urease1.0Moderate inhibition
Xanthine Oxidase (XO)0.8Effective inhibition

These findings suggest that this compound could be a valuable lead compound for developing inhibitors targeting these enzymes .

The biological activity of this compound is likely mediated through its ability to interact with specific biomolecules:

  • Binding Affinity : The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which may enhance the selectivity and potency of the compound against its targets.

3. Antibacterial Properties

In addition to its anticancer and enzyme inhibitory activities, this compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC Value (µg/mL) Activity Level
Staphylococcus aureus50Moderate activity
Escherichia coli75Moderate activity
Streptococcus agalactiae100Weak activity

These results indicate that while the compound exhibits some antibacterial activity, further optimization may be necessary to enhance its effectiveness against bacterial pathogens .

Properties

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUQEYXUZYDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=N1)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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